(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methanamine dihydrochloride dihydrate
Overview
Description
(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methanamine dihydrochloride dihydrate is a chemical compound with potential applications in various scientific fields This compound is characterized by its unique quinazoline structure, which is a bicyclic compound consisting of a benzene ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methanamine dihydrochloride dihydrate typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through a cyclization reaction involving an appropriate aniline derivative and a formamide or formic acid derivative.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl iodide or similar reagents.
Addition of the Methanamine Group: The methanamine group is introduced through reductive amination, where an aldehyde or ketone precursor is reacted with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Formation of the Dihydrochloride Dihydrate Salt: The final compound is obtained by treating the free base with hydrochloric acid to form the dihydrochloride salt, followed by crystallization to obtain the dihydrate form.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methanamine dihydrochloride dihydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to modify the quinazoline ring or the methanamine group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, halides.
Major Products Formed
Oxidation Products: Quinazoline N-oxides, quinazoline diones.
Reduction Products: Reduced quinazoline derivatives, secondary amines.
Substitution Products: Functionalized quinazoline derivatives with various substituents.
Scientific Research Applications
(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methanamine dihydrochloride dihydrate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives, which are important in medicinal chemistry and materials science.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of specialty chemicals and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methanamine dihydrochloride dihydrate involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The quinazoline core can bind to active sites of enzymes, inhibiting their activity or modulating their function. The methanamine group can form hydrogen bonds and electrostatic interactions with biological molecules, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methanamine hydrochloride
- 2-Amino-5,6,7,8-tetrahydro-4-quinazolinol
- 4-Chloro-N,N-dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine
Uniqueness
(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methanamine dihydrochloride dihydrate is unique due to its specific combination of functional groups and its dihydrochloride dihydrate form, which may confer distinct solubility, stability, and bioavailability properties compared to similar compounds.
Properties
IUPAC Name |
(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methanamine;dihydrate;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3.2ClH.2H2O/c1-7-8-4-2-3-5-9(8)13-10(6-11)12-7;;;;/h2-6,11H2,1H3;2*1H;2*1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQIPVWQCPATGKV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCCC2=NC(=N1)CN.O.O.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21Cl2N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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